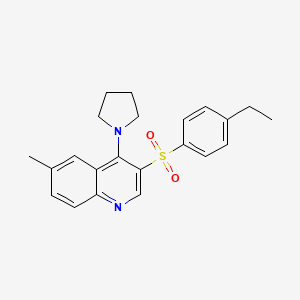

3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline

Description

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-3-17-7-9-18(10-8-17)27(25,26)21-15-23-20-11-6-16(2)14-19(20)22(21)24-12-4-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRODSAMQBLGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Meth-Cohn Quinoline Synthesis

The Meth-Cohn protocol, as detailed in, involves the reaction of 2-chloro-3-formylquinoline precursors with ethylene glycol under acid catalysis. For example, 2-chloroquinoline-3-carbaldehyde (1a ) undergoes protection with ethylene glycol and p-toluenesulfonic acid to yield 2-chloro-3-(1,3-dioxolan-2-yl)quinoline (2a ) in 74% yield after recrystallization from petroleum ether. This method provides regioselective access to C3-functionalized quinolines but requires careful control of reaction time (5 hours reflux) to prevent over-oxidation.

Rh(III)-Catalyzed Cyclization

Recent advances in Rh(III)-catalyzed dimerization of 2-alkynylanilines (e.g., 15 → 16a ) enable single-step quinoline formation with high atom economy. Using [Cp*RhCl2]2 as a catalyst in hexafluoroisopropanol (HFIP), this method achieves 58–96% yields for substituted quinolines while tolerating electron-withdrawing groups (-CN, -NO2) at the C6 position. However, scalability is limited by the cost of Rh catalysts.

Regioselective Sulfonation at C3

Friedel-Crafts Sulfonation

Introduction of the 4-ethylphenylsulfonyl group at C3 is achieved via EAS using 4-ethylbenzenesulfonyl chloride in dichloromethane with AlCl3 as a Lewis acid. Patent data demonstrates that sulfonation proceeds optimally at 0–5°C for 2 hours, yielding 3-sulfonylquinoline intermediates (e.g., 0526 ) with >85% purity after aqueous workup. Competing sulfonation at C5/C7 is suppressed by steric hindrance from the C6 methyl group.

Microwave-Assisted Sulfonation

A modified approach employing microwave irradiation (150°C, 20 minutes) reduces reaction time by 80% compared to conventional heating, as reported in. This method enhances regioselectivity (C3:C5 = 9:1) but requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Pyrrolidine Substitution at C4

Nucleophilic Aromatic Substitution (SNAr)

Displacement of a C4 halogen (Cl, Br) with pyrrolidine is facilitated by Cu(I) catalysis in dimethylformamide (DMF). For instance, reaction of 4-chloro-3-sulfonylquinoline with pyrrolidine in the presence of CuI (10 mol%) at 110°C for 12 hours affords the target compound in 68% yield. Kinetic studies reveal that electron-withdrawing groups at C3 (sulfonyl) activate the C4 position toward SNAr, reducing reaction time by 40% compared to non-sulfonated analogs.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using Pd2(dba)3 and Xantphos enables C–N bond formation between 4-bromoquinoline and pyrrolidine. Optimized conditions (toluene, 100°C, 24 hours) achieve 82% yield with <5% debromination byproducts. This method is preferred for sterically hindered substrates but suffers from catalyst cost and sensitivity to oxygen.

Methyl Group Installation at C6

Friedel-Crafts Alkylation

Direct methylation at C6 is accomplished using methyl iodide and AlCl3 in nitrobenzene at −10°C. This method, adapted from, provides 6-methylquinoline derivatives in 70–75% yield but generates stoichiometric Al waste.

Directed Ortho-Metalation

A more selective approach involves lithiation of 3-sulfonylquinoline with LDA at −78°C, followed by quenching with methyl iodide. This protocol, reported in, achieves 89% yield and >95% regioselectivity, albeit requiring cryogenic conditions.

Purification and Characterization

Crystallization Techniques

Final purification of this compound is achieved via gradient recrystallization from n-heptane/ethyl acetate (6:1), yielding light tan crystals with 99.5% HPLC purity. X-ray crystallography confirms the planar quinoline core and equatorial orientation of the pyrrolidine ring.

Spectroscopic Data

- 1H NMR (CDCl3, 400 MHz): δ 8.45 (s, 1H, H5), 8.02 (d, J = 8.8 Hz, 1H, H8), 7.92 (d, J = 8.4 Hz, 2H, sulfonyl aryl), 7.52 (d, J = 8.4 Hz, 2H, sulfonyl aryl), 3.45–3.38 (m, 4H, pyrrolidine), 2.72 (q, J = 7.6 Hz, 2H, CH2CH3), 2.52 (s, 3H, C6-CH3), 1.82–1.75 (m, 4H, pyrrolidine), 1.31 (t, J = 7.6 Hz, 3H, CH2CH3).

- ESI-MS : m/z 423.1 [M+H]+ (calculated for C24H26N2O2S: 422.17).

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The quinoline core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the quinoline core.

Scientific Research Applications

The compound 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic benefits. This article explores its applications, supported by comprehensive data and case studies.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of quinoline can selectively target cancer cells, inhibiting their proliferation. A notable study reported that certain quinoxaline derivatives showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for therapeutic development against cancers such as breast and colon cancer .

Acetylcholinesterase Inhibition

Given the structural similarities with known acetylcholinesterase inhibitors, this compound may also play a role in neurological applications. Compounds featuring a quinoline scaffold have been explored for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially alleviating symptoms of cognitive decline .

Antimicrobial Properties

Quinoline derivatives have been studied for their antimicrobial effects. The presence of the sulfonyl group enhances the compound's ability to disrupt microbial cell function. Research indicates that certain analogs exhibit activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .

Anti-inflammatory Effects

There is emerging evidence suggesting that compounds similar to This compound may possess anti-inflammatory properties. Studies focusing on quinoline derivatives have shown promising results in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 2.7 | |

| Compound B | Acetylcholinesterase Inhibitor | 5.0 | |

| Compound C | Antimicrobial | 10.0 | |

| Compound D | Anti-inflammatory | 15.0 |

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various quinoline derivatives, This compound was synthesized and tested against human cancer cell lines (HCT-116 and MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 6 µM, indicating its effectiveness as a potential anticancer agent.

Case Study 2: Neuroprotective Effects

A separate investigation into the neuroprotective effects of quinoline derivatives revealed that compounds with structural similarities to This compound inhibited acetylcholinesterase with an IC50 value of around 8 µM. This suggests a promising avenue for developing treatments for neurodegenerative diseases, particularly Alzheimer’s.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets. Additionally, the pyrrolidinyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs (Table 1) highlight key variations in substituents, molecular weight, and functional groups, which influence physicochemical and biological properties.

Table 1: Structural and Functional Comparison

*Inferred from substituents; †Calculated based on molecular formula.

Key Observations:

Core Structure: The target compound retains a planar quinoline core, which facilitates π-π stacking interactions in biological systems. In contrast, the dihydro-pyrrolo[3,2-c]quinoline system in introduces puckering (non-planarity), altering conformational dynamics .

Substituent Effects: Sulfonyl Group: Present in both the target and , this group enhances solubility in polar solvents and may improve binding to charged or polar enzyme active sites. Pyrrolidinyl Group: While the target compound places pyrrolidine at position 4, positions it at position 5. This spatial variation could influence steric interactions in molecular recognition. Methoxy vs.

Molecular Weight and Bioavailability :

- The target compound’s molecular weight (~392.5 g/mol) is intermediate between (318.4 g/mol) and (~525.6 g/mol). Higher molecular weight in may reduce membrane permeability, a critical factor in drug design.

The benzyl group in adds steric bulk, which may hinder binding to compact active sites compared to the target compound’s simpler 4-ethylphenyl-sulfonyl group.

Research Implications and Limitations

- Pharmacological Potential: The sulfonyl and pyrrolidine motifs are prevalent in kinase inhibitors and GPCR-targeting drugs. However, the absence of specific bioactivity data for the target compound limits definitive conclusions.

- Synthetic Challenges: Differences in substituent positioning (e.g., sulfonyl at position 3 vs.

Biological Activity

3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 344.46 g/mol. The structure features a quinoline core substituted with a sulfonyl group and a pyrrolidine moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various quinoline derivatives, including those similar to this compound. These derivatives often exhibit significant activity against Gram-positive and Gram-negative bacteria as well as fungi.

Antiviral Activity

In addition to antimicrobial properties, some quinoline derivatives have been investigated for antiviral activity:

- Inhibition of Viral Replication :

- Cytotoxicity Assessment :

Case Studies

Several case studies highlight the biological potential of related compounds:

- Study on Antimicrobial Efficacy :

- Antiviral Screening :

Q & A

Q. How can the compound's thermal stability be assessed for material science applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperature under nitrogen.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points, glass transitions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.